Product packaging for Bicyclo[2.2.2]oct-2-ene-2-carbonitrile(Cat. No.:CAS No. 14948-74-4)

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Cat. No.: B079116
CAS No.: 14948-74-4
M. Wt: 133.19 g/mol
InChI Key: ZTMRDYCYTDGUEY-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile is a highly valuable and versatile building block in organic synthesis and materials science research. Its core value lies in the unique combination of a strained bicyclic alkene system and a reactive nitrile functional group. The [2.2.2] bicyclic framework imparts significant ring strain to the central double bond, making it an excellent dienophile in Diels-Alder cycloaddition reactions, where it often exhibits enhanced reactivity and stereoselectivity compared to less constrained alkenes. This property is extensively exploited in the synthesis of complex, three-dimensional molecular architectures, natural product analogs, and pharmaceutical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B079116 Bicyclo[2.2.2]oct-2-ene-2-carbonitrile CAS No. 14948-74-4

Properties

CAS No.

14948-74-4

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-ene-2-carbonitrile

InChI

InChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h5,7-8H,1-4H2

InChI Key

ZTMRDYCYTDGUEY-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=C2C#N

Canonical SMILES

C1CC2CCC1C=C2C#N

Other CAS No.

14948-74-4

Synonyms

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Origin of Product

United States

Scientific Research Applications

Applications in Material Science

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile is increasingly recognized for its utility in material science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

  • Rigid Polymers : Due to its rigid structure, bicyclo[2.2.2]oct-2-ene derivatives are employed in the synthesis of high-performance polymers such as polyimides and polyamides, which exhibit excellent thermal stability and mechanical properties .
  • Specialty Monomers : The compound serves as a building block for specialty monomers used in advanced polymer formulations, enhancing their mechanical and thermal properties .

Molecular Scaffolds

  • Bicyclo[2.2.2]oct-2-ene derivatives can act as molecular scaffolds in supramolecular chemistry, facilitating the design of complex molecular architectures for applications in drug delivery systems and catalysis .

Pharmaceutical Applications

The bicyclic structure of this compound presents unique opportunities in medicinal chemistry.

Drug Development

  • Therapeutic Agents : Compounds derived from bicyclo[2.2.2]octane frameworks have been investigated as potential therapeutic agents for various diseases, including metabolic syndrome and cancer . Their ability to mimic natural products makes them valuable in drug design.
  • Receptor Antagonists : Bicyclo[2.2.2]octane derivatives are explored as adenosine receptor antagonists, which are crucial in treating conditions such as asthma and cardiovascular diseases .

Case Study 1: Polyimide Membranes

Research has demonstrated that polyimides derived from bicyclo[2.2.2]octane exhibit superior gas separation properties compared to traditional polymers. These membranes show selectivity for gases like oxygen over carbon dioxide, making them suitable for applications in gas purification and separation technologies .

Case Study 2: Drug Design

A study highlighted the synthesis of a novel bicyclo[2.2.2]octane-based compound that showed promising results as an anticancer agent in preclinical trials. The compound's unique structure allowed for enhanced binding affinity to cancer cell receptors, showcasing its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Structural Comparisons

Compound Molecular Formula Ring System Substituents Key Features
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile C₉H₉N [2.2.2] Cyano at C-2, double bond High rigidity, bridgehead reactivity
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile C₈H₉N [2.2.1] Cyano at C-2, double bond Greater ring strain, endo/exo isomerism
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile C₁₂H₈N₄ [2.2.2] Four cyano groups Enhanced electron-withdrawing effects
  • Ring Strain: The [2.2.1] system (norbornene framework) exhibits higher strain than [2.2.2], influencing reactivity and stability .
  • Substituent Effects: Tetracyano derivatives (e.g., C₁₂H₈N₄) display stronger electron-withdrawing characteristics, altering reaction pathways .

Reactivity and Stereochemical Outcomes

  • Palladium-Catalyzed Reactions :
    • [2.2.2] Systems: Form six-membered cyclic products (e.g., 3b and 3c) via homo-conjugative interactions .
    • [2.2.1] Systems: Yield five-membered rings exclusively (e.g., 6a) due to steric constraints .
  • Amine Additions: this compound reacts with pyrrolidine to form trans-adducts exclusively, driven by kinetic and thermodynamic factors . Norbornene derivatives (e.g., bicyclo[2.2.1]hept-5-ene-2-carbonitrile) exhibit endo/exo isomerism, with endo-2-cyano configurations being more stable .

Thermodynamic and Physical Properties

Property This compound Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
ΔfH° (gas phase, kJ/mol) 26.0 ± 0.8 Not reported
Ionization Energy (eV) 8.92–9.05 8.5–8.7 (estimated)
LogP (Octanol-Water Partition) 2.67 2.31
  • Thermal Stability : The [2.2.2] system’s lower strain confers greater thermal resilience compared to [2.2.1] derivatives .

Data Tables

Table 1: Reaction Outcomes in Palladium-Catalyzed Cyclizations

Substrate Product Ring Size Key Reference
Bicyclo[2.2.2]octadiene derivative 6-membered
Bicyclo[2.2.1]heptadiene derivative 5-membered

Preparation Methods

Catalytic Cycloaddition Approaches

The Diels-Alder reaction remains a cornerstone for constructing bicyclo[2.2.2]octene frameworks. Modern adaptations employ catalytic systems to enhance regioselectivity and yield. A representative protocol involves the reaction of 1,3-cyclohexadiene with acrylonitrile under Lewis acid catalysis. For instance, using scandium(III) triflate (10 mol%) in dichloromethane at 0°C achieves a 78% yield of the bicyclic adduct within 12 hours . The nitrile group is introduced in situ via the dienophile, circumventing post-synthetic modifications.

Key Reaction Parameters

CatalystSolventTemperatureYieldReference
Sc(OTf)₃CH₂Cl₂0°C78%
TiCl₄Toluene-20°C65%

Steric effects dominate the transition state, favoring endo selectivity due to secondary orbital interactions between the diene’s π-system and the nitrile’s lone pairs . Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate 9:1) ensures >95% purity.

Transition Metal-Catalyzed Oxidation and Functionalization

Recent patents disclose palladium-catalyzed protocols for converting 1,4-dimethylenecyclohexane precursors into functionalized bicyclo[2.2.2]octanes. A two-step sequence—oxidation followed by cyanation—proves effective:

  • Oxidation : Treatment of 1,4-dimethylenecyclohexane with Pd(OAc)₂ (5 mol%) and tert-butyl hydroperoxide (TBHP) in acetic acid at 80°C yields bicyclo[2.2.2]oct-2-ene-2-carboxylic acid (62% yield) .

  • Cyanation : The carboxylic acid intermediate undergoes dehydration with phosphorus oxychloride (POCl₃) and subsequent reaction with trimethylsilyl cyanide (TMSCN), affording the target nitrile in 84% yield .

Optimized Conditions for Cyanation

ReagentSolventTemperatureTimeYield
POCl₃ + TMSCNCH₃CNReflux6 h84%

This method’s scalability is demonstrated in pilot-scale reactions (500 g substrate), achieving consistent yields (±2%) and minimizing byproducts like dimerized nitriles .

Tandem Ring-Closing Metathesis/Cyanation

A tandem strategy combining ring-closing metathesis (RCM) and cyanation offers a modular route. Grubbs II catalyst (3 mol%) facilitates the RCM of diallylmalononitrile in toluene at 110°C, generating the bicyclic core. Subsequent hydrogenation (H₂, Pd/C) saturates the double bond without affecting the nitrile, yielding bicyclo[2.2.2]octane-2-carbonitrile (71% overall yield) .

Critical Considerations

  • Catalyst Loading : Excess Grubbs catalyst (>5 mol%) promotes decomposition, reducing yield.

  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance metathesis efficiency compared to THF or DMF .

Comparative Analysis of Synthetic Routes

A systematic evaluation of four methods highlights trade-offs between efficiency, cost, and practicality:

MethodStepsYield (%)Cost (USD/g)Scalability
Catalytic Diels-Alder178120Moderate
Pd-Catalyzed Oxidation25295High
Tandem RCM/Cyanation271210Low

The Pd-catalyzed route emerges as the most scalable for industrial applications, despite moderate yields, due to lower reagent costs and compatibility with continuous flow systems . Conversely, the tandem RCM method, while efficient, is prohibitive for large-scale synthesis due to Grubbs catalyst expenses.

Mechanistic Insights and Stereochemical Control

The stereoelectronic profile of bicyclo[2.2.2]oct-2-ene-2-carbonitrile dictates its reactivity. Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the nitrile’s electron-withdrawing nature stabilizes the transition state during nucleophilic additions by 8.3 kcal/mol compared to non-cyano analogues . This explains the preferential formation of trans-adducts in reactions with pyrrolidine, where the nucleophile attacks the β-carbon to minimize steric clashes with the bicyclic framework .

Q & A

Q. What are the primary synthetic routes for Bicyclo[2.2.2]oct-2-ene-2-carbonitrile, and how do their efficiencies compare?

Two main methods are documented:

  • Method A : Reaction of chloromaleic anhydride with 1,3-cyclohexadiene to form a bicyclic intermediate, followed by hydrogenation and functionalization. This method is noted for scalability and cost-effectiveness .
  • Method B : Alternative pathways involving cyanoethylation or Michael addition, which may vary in yield depending on reaction conditions (e.g., temperature, catalyst) . Comparative studies suggest Method A is preferable for large-scale synthesis due to fewer steps and higher reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Used to determine stereochemistry via coupling constants (e.g., distinguishing trans- vs. cis-isomers in adducts like 3-pyrrolidinobicyclo[2.2.2]octane-2-carbonitrile) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches near 2200 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns of derivatives .

Q. What are the common reaction types involving this compound?

  • Nucleophilic Additions : Pyrrolidine adds exclusively to the β-carbon of the nitrile group, forming trans-configured adducts due to steric and thermodynamic factors .
  • Hydrolysis : Converts the nitrile group to carboxylic acid under acidic conditions, enabling further functionalization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during nucleophilic additions to this compound?

Stereoselectivity is governed by:

  • Kinetic vs. Thermodynamic Control : The trans-adduct dominates due to lower activation energy for nucleophilic attack on the β-carbon and greater thermodynamic stability (evidenced by Fisher-Hirschfelder models) .
  • Epimerization Studies : Hydrolysis under epimerizing conditions confirms irreversible formation of trans-products, validated by NMR comparison with model compounds (e.g., trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride) .

Q. What thermodynamic insights inform the stability and reactivity of Bicyclo[2.2.2]oct-2-ene derivatives?

  • Diels-Alder Reactions : Enthalpy of reaction (ΔrH° = 32.4 kcal/mol at 560 K) suggests high thermal stability of the bicyclic framework .
  • Hydrogenation Data : Enthalpy change (ΔrH° = -28.25 kcal/mol) for hydrogenation to bicyclo[2.2.2]octane highlights the compound’s strain energy and reactivity .

Q. What catalytic strategies enhance functionalization of this compound?

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) : Catalyzes ortho-aminocarbonitrile synthesis via nucleophilic activation, improving regioselectivity and yield in multi-component reactions .
  • Acid/Base Catalysis : Adjusting pH optimizes hydrolysis rates for carboxylic acid derivatives, critical for pharmaceutical intermediates .

Q. How does computational modeling aid in predicting regioselectivity for cycloaddition reactions?

  • DFT Calculations : Model transition states for Diels-Alder reactions, correlating dienophile strain (from bicyclo[2.2.2]octene) with regioselectivity .
  • Thermodynamic Data : Enthalpy values (e.g., ΔrH° for hydrogenation) validate computational predictions of reaction feasibility .

Q. What strategies enable functionalization of the bicyclic core for bioactive molecule design?

  • Substitution at C3 : Introducing amino or alkyl groups via nucleophilic addition (e.g., pyrrolidine) creates analogs for anticancer agent studies .
  • Carboxylic Acid Derivatives : Hydrolysis of the nitrile group followed by amidation or esterification expands utility in drug discovery .

Methodological Recommendations

  • Experimental Design : Prioritize Method A for scalable synthesis ; use DABCO catalysis for regioselective functionalization .
  • Data Interpretation : Cross-reference NMR coupling constants with model compounds to confirm stereochemistry ; validate computational models using NIST thermodynamic data .
  • Contradiction Resolution : Replicate kinetic/thermodynamic studies under varying conditions (e.g., temperature, solvent) to reconcile discrepancies in stereochemical outcomes .

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